molecular formula C9H14O3 B084415 2-(Diethoxymethyl)furan CAS No. 13529-27-6

2-(Diethoxymethyl)furan

Cat. No.: B084415
CAS No.: 13529-27-6
M. Wt: 170.21 g/mol
InChI Key: SEILDMUKBMYIEZ-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)furan, also known as furfural diethyl acetal, is an organic compound with the molecular formula C9H14O3. It is a derivative of furan, characterized by the presence of a diethoxymethyl group attached to the furan ring. This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in organic solvents such as ethanol and acetone .

Preparation Methods

2-(Diethoxymethyl)furan can be synthesized through various methods. One common synthetic route involves the reductive etherification of furfural with ethanol in the presence of a catalyst. For instance, a continuous flow process using palladium on carbon (Pd/C) as a catalyst and trifluoroacetic acid as a co-catalyst has been reported . The reaction conditions typically include moderate temperatures and hydrogen pressure to facilitate the formation of the desired product.

Industrial production methods often involve the condensation of furfural with ethanol under acidic conditions. This process can be carried out in batch or continuous flow reactors, depending on the scale of production .

Chemical Reactions Analysis

2-(Diethoxymethyl)furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: The compound can be oxidized to form furfural or other oxidized derivatives.

    Reduction: Reduction of this compound can yield furfuryl alcohol or other reduced products.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furans.

Comparison with Similar Compounds

2-(Diethoxymethyl)furan can be compared with other similar compounds, such as furfural and furfuryl alcohol. While all these compounds share a furan ring structure, they differ in their functional groups and chemical properties:

The uniqueness of this compound lies in its diethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-(diethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEILDMUKBMYIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864418
Record name Furan, 2-(diethoxymethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13529-27-6
Record name 2-Furaldehyde, diethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13529-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfural diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013529276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-(diethoxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furan, 2-(diethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-furaldehyde-diethylacetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FURFURAL DIETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(diethoxymethyl)furan form during the catalytic conversion of furfural, and what does this tell us about its reactivity?

A1: The research on Ni-Mg/Al mixed oxide catalysts for furfural conversion [] indicates that this compound (FDA) is generated through the nucleophilic addition of ethanol to furfural or furfuryl alcohol. This suggests that the aldehyde group in furfural and the hydroxyl group in furfuryl alcohol are susceptible to nucleophilic attack by ethanol, leading to the formation of the acetal, FDA. The study further notes that FDA can be subsequently converted to difurfuryl ether (DFE) and tetrahydrofurfuryl ethyl ether (TFEE). This highlights the reactivity of the acetal group in FDA under the reaction conditions employed.

Q2: Does the presence of this compound in Hibiscus sabdariffa extract provide any insights into its potential biological activity?

A2: While the study on Hibiscus sabdariffa extract [] identifies this compound through GC-MS analysis, it primarily focuses on the neuroprotective and anti-aging properties of the overall extract. The study does not directly investigate the biological activity of this compound itself. Therefore, we cannot draw specific conclusions about its individual bioactivity based on this research. Further investigation is needed to determine if this compound contributes to the observed effects of the Hibiscus sabdariffa extract and to elucidate its potential mechanisms of action.

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